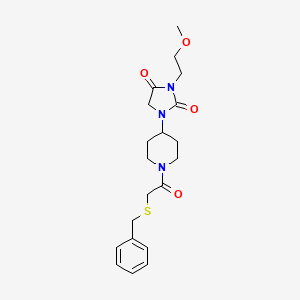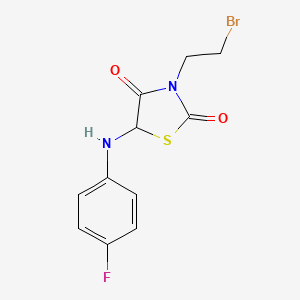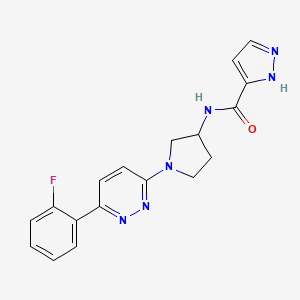![molecular formula C23H21N3O4S2 B3016827 N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 399000-18-1](/img/structure/B3016827.png)
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The presence of a benzothiazole moiety can confer additional biological relevance, as benzothiazoles are known for their therapeutic potential .
Synthesis Analysis
The synthesis of benzamide derivatives often involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide, where a condensation reaction between 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole was employed . Similarly, substituted benzamides can be synthesized through various methods, including the reduction of corresponding imino compounds . Although the specific synthesis of the compound is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
X-ray diffraction techniques are commonly used to determine the crystal structure of benzamide derivatives, providing insights into their molecular geometry and conformation . For instance, the crystal structure of a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was determined using X-ray diffraction, revealing its crystallization in a triclinic system . Density Functional Theory (DFT) calculations are also employed to predict the molecular geometry and electronic properties, such as HOMO and LUMO energies, which are crucial for understanding the chemical reactivity of the molecule .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrolysis, as observed in the degradation of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide to N-(2-(N-methylsulfamoyl)phenyl)formamide . The reactivity of these compounds can be influenced by the substituents on the benzamide ring, which can be tailored to achieve desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, like methoxy, sulfamoyl, and chloro, can significantly affect these properties . The antimicrobial activity of these compounds is often evaluated against various bacterial and fungal strains, and their efficacy can be compared to standard drugs . Theoretical calculations, including DFT and molecular electrostatic potential (MEP) analyses, provide additional insights into the chemical properties and potential biological activities of these compounds .
Applications De Recherche Scientifique
Antidiabetic Potential
A study by Nomura et al. (1999) explored benzamide derivatives, closely related to the compound , for their antidiabetic properties. They found that specific derivatives exhibited potential as antidiabetic agents, highlighting the relevance of such compounds in diabetes mellitus treatment (Nomura et al., 1999).
Anticancer Applications
- Pişkin et al. (2020) synthesized and characterized new derivatives of benzamide, demonstrating their potential in photodynamic cancer therapy. They emphasized the compound's efficacy as a Type II photosensitizer, important for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
- Yılmaz et al. (2015) synthesized indapamide derivatives, a class including benzamides, noting their significant proapoptotic activity against cancer cell lines, specifically melanoma (Yılmaz et al., 2015).
- Ravinaik et al. (2021) also synthesized benzamide derivatives showing moderate to excellent anticancer activity against several cancer cell lines, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antimicrobial Properties
Priya et al. (2006) developed benzamide derivatives with significant antibacterial and antifungal activities, demonstrating the compound’s utility in antimicrobial applications (Priya et al., 2006).
Enzyme Inhibition
Distinto et al. (2019) explored a library of benzene-1-sulphonamides, related to benzamides, to evaluate their inhibitory potency towards human carbonic anhydrase isoforms. Their findings suggest potential applications in enzyme inhibition (Distinto et al., 2019).
Synthesis and Reactivity
- Ghosh et al. (2009) reported the synthesis and reactivity of a benzothiazol-2-ylsulfonyl derivative, a building block for olefination, highlighting its utility in organic synthesis (Ghosh et al., 2009).
- Saeed et al. (2008) synthesized benzamides and evaluated their antifungal activity, providing insight into the synthetic versatility of benzamide-based compounds (Saeed et al., 2008).
Propriétés
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-25-21-19(30-3)10-7-11-20(21)31-23(25)24-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSORZGOIJEEJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B3016747.png)


![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3016753.png)
![3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016755.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N-(4-bromobenzylidene)aniline](/img/structure/B3016757.png)
![ethyl 1-(4-chlorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B3016759.png)
![3,6-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3016761.png)

![2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3016763.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/no-structure.png)